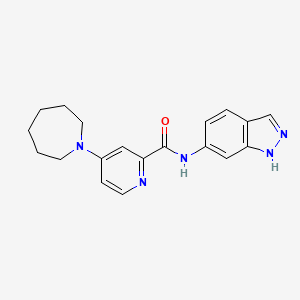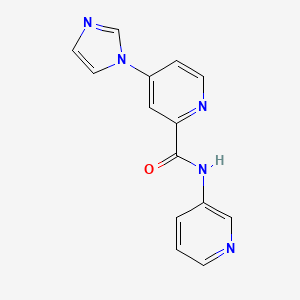
4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide, also known as 4-AIPC, is a novel synthetic compound that has been studied for its potential applications in scientific research. 4-AIPC is an indazole-based compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective activities. 4-AIPC has been studied in both in vitro and in vivo models and has shown promising results in a variety of areas.
Wissenschaftliche Forschungsanwendungen
4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide has been studied for its potential applications in a wide range of scientific research areas. It has been shown to be a potent anti-inflammatory agent, with potential applications in treating inflammation-related diseases such as rheumatoid arthritis and inflammatory bowel disease. 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide has also been studied for its anti-tumor activity, with promising results in both in vitro and in vivo models. Additionally, 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide has been studied for its neuroprotective effects, with potential applications in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Wirkmechanismus
The exact mechanism of action of 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide is still under investigation. However, it is thought to act through a variety of pathways, including inhibition of pro-inflammatory cytokines and inhibition of nuclear factor-kappa B (NF-κB) activation. Additionally, 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs) and the activation of caspases, which are involved in apoptosis.
Biochemical and Physiological Effects
4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, it has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammatory responses. 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. Finally, 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide has been shown to reduce the production of nitric oxide (NO), which is involved in the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of biological activities, making it a useful tool for studying the effects of various compounds on the body. However, there are some limitations to using 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide in laboratory experiments. It is not water-soluble, so it must be dissolved in a solvent before use. Additionally, it is not very stable and may break down over time.
Zukünftige Richtungen
The potential applications of 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide are numerous and there are many potential future directions for its research. One potential future direction is to further explore its potential anti-tumor activity, as it has shown promising results in both in vitro and in vivo models. Additionally, further research could be done to explore its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be done to explore its potential applications in the treatment of inflammation-related diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Synthesemethoden
4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide can be synthesized in a two-step process. The first step involves the condensation of 2-chloro-N-methyl-3-nitrobenzene with 4-amino-1-azepane to form the intermediate 4-(azepan-1-yl)-N-methyl-3-nitrobenzene. This intermediate is then reacted with 1H-indazol-6-yl pyridine-2-carboxylic acid to yield the desired product, 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide.
Eigenschaften
IUPAC Name |
4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(22-15-6-5-14-13-21-23-17(14)11-15)18-12-16(7-8-20-18)24-9-3-1-2-4-10-24/h5-8,11-13H,1-4,9-10H2,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJUOMJYDQBONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-yl)-N-(1H-indazol-6-yl)picolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine](/img/structure/B6506131.png)
![N-[(furan-2-yl)methyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B6506145.png)
![3-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B6506153.png)
![4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6506156.png)
![N'-(2-fluorophenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B6506164.png)

![2-(4-chlorophenoxy)-2-methyl-1-[2-(pyridin-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B6506178.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide](/img/structure/B6506198.png)


![N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6506219.png)
![methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate](/img/structure/B6506223.png)
![4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B6506224.png)
![{[4-(2-methoxybenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine](/img/structure/B6506227.png)